Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a 1-ethyl substituent at position 1, a prop-2-en-1-yloxy (allyloxy) group at position 4, and an ethyl ester at position 3. Its synthesis involves nucleophilic substitution reactions starting from ethyl 4-chloro-1-ethyl-pyrazolo[3,4-b]pyridine-5-carboxylate, followed by condensation with hydrazine and subsequent functionalization with allyloxy groups .
The pyrazolo[3,4-b]pyridine scaffold is structurally analogous to purines, enabling interactions with biological targets such as viral proteases and kinases.
Properties
CAS No. |
37801-76-6 |
|---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 1-ethyl-4-prop-2-enoxypyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-4-7-20-12-10-9-16-17(5-2)13(10)15-8-11(12)14(18)19-6-3/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
YYYWJGFKVIPSLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)OCC=C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Alkylation at the N-1 Position
Introducing the ethyl group at the pyrazole nitrogen (N-1) requires selective alkylation. Research from pyrazolo[1,5-a]pyrimidin-2(1H)-one syntheses demonstrates that sodium hydride effectively deprotonates the N-H group, enabling nucleophilic substitution with ethylating agents like ethyl bromide. For example, treatment of the core intermediate with ethyl bromide in acetonitrile at 60°C for 12 hours achieves 78% alkylation efficiency.
O-4 Allylation via Coupling Reactions
The allyloxy group at the 4-position is introduced through palladium-catalyzed cross-coupling. A method adapted from crystal structure studies employs 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane and Pd(dppf)Cl₂ in DMF/water. The reaction proceeds at 100°C for 2 hours, with Na₂CO₃ as a base, achieving 67% yield. The allyl boronate’s sp² hybridization ensures efficient transmetallation, while the dppf ligand stabilizes the palladium intermediate.
Esterification at the 5-Position
The ethyl ester moiety is typically introduced early in the synthesis to avoid side reactions. In one approach, ethyl chloroformate reacts with the 5-carboxylic acid derivative of the pyrazolo[3,4-b]pyridine core in dichloromethane (DCM) using DMAP as a catalyst. This method yields 82% of the esterified product under mild conditions (25°C, 4 hours). Alternatively, direct esterification during core formation—by starting with ethyl 3-aminopyrazole-4-carboxylate—streamlines the process but reduces flexibility for late-stage modifications.
Integrated Synthetic Routes
Combining these steps, two primary routes emerge:
Sequential Functionalization
Convergent Approach
A more efficient strategy involves pre-functionalized building blocks. For instance, using ethyl 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as an intermediate allows simultaneous allylation and esterification. Mitsunobu conditions (DEAD, PPh₃) with allyl alcohol achieve 74% yield for the allyloxy group, reducing step count and improving overall efficiency.
Mechanistic and Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in alkylation and coupling steps, while protic solvents (ethanol) favor esterification.
-
Catalyst Loading : Pd(dppf)Cl₂ at 5 mol% maximizes coupling efficiency without side product formation.
-
Temperature Control : Maintaining ≤60°C during alkylation prevents N-1/N-2 regioselectivity issues.
Analytical Validation
Post-synthesis characterization relies on:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the following areas:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. Mechanisms include the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Properties : Studies suggest that compounds of this class can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Enzyme Inhibition
The compound is recognized for its ability to inhibit specific enzymes implicated in cancer progression and inflammatory responses. Its structural features facilitate effective binding to enzyme active sites, enhancing its specificity and potency as an inhibitor .
Study on Anticancer Effects
A recent study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed via flow cytometry .
Inflammation Model
In an animal model of induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines compared to control groups. This suggests its potential utility in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives
Key Structural and Functional Differences
Substituent Flexibility: The allyloxy group in the target compound provides a reactive site for further functionalization (e.g., Michael addition or cycloaddition), unlike the stable phenylamino or sulfonamido groups in analogs . Chloro substituents (e.g., in compound 28) are typically used as leaving groups for nucleophilic substitution, whereas allyloxy groups enhance electrophilic character .
Biological Target Specificity: Phosphodiesterase inhibition is unique to the target compound and SQ 20009 derivatives, attributed to the allyloxy group’s electron-rich nature . Antiviral activity in phenylamino derivatives (e.g., ARA-04) correlates with hydrogen-bonding interactions via amino groups, which are absent in the allyloxy-containing compound .
Synthetic Accessibility :
- The target compound’s synthesis requires allylation under mild conditions , whereas chlorinated analogs (e.g., compound 28) involve harsh POCl₃-mediated reactions .
Pharmacokinetic Profiles: Allyloxy derivatives may exhibit improved membrane permeability due to reduced polarity compared to sulfonamido or amino-substituted analogs .
Research Findings and Implications
- Kinase Inhibition: Unlike brominated morpholino derivatives (e.g., compound 36), the allyloxy group’s steric bulk may limit kinase binding, highlighting the need for scaffold optimization .
Biological Activity
Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a member of the pyrazolopyridine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a pyrazole ring fused to a pyridine ring. Its molecular formula is with a molecular weight of 275.30 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| CAS Number | 37801-76-6 |
| Molecular Formula | C14H17N3O3 |
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | Ethyl 1-ethyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that its derivatives can act as enzyme inhibitors, particularly targeting kinases by binding to ATP-binding sites, thereby preventing the phosphorylation of proteins essential for various cellular processes .
Anticancer Activity
Several studies have illustrated the potential anticancer properties of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridines have been shown to exhibit selective cytotoxicity against cancer cell lines, including HeLa cells (cervical cancer) and L929 cells (fibroblast) . The mechanism involves induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Properties
Research has suggested that compounds within this class possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation . These properties make them candidates for further exploration in treating inflammatory diseases.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of various enzymes, including those involved in cancer progression and inflammatory responses. The specificity and potency can be attributed to the structural features that allow for effective binding to enzyme active sites .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed via flow cytometry .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines compared to control groups. This suggests its potential utility in therapeutic strategies for managing inflammatory conditions .
Q & A
Q. What are the key synthetic methodologies for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclization reactions using pyrazole-4-carbaldehydes or azido-pyrazole intermediates. For example:
- Hydrazine-mediated cyclization : Treatment of 5-azido-pyrazole derivatives with hydrazine hydrate under reflux in ethanol yields fused pyrazolo-pyridine systems. Reaction conditions (e.g., temperature, additives like iodine) critically influence regioselectivity and by-product formation .
- Multi-step synthesis : Similar compounds (e.g., ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) are synthesized through sequential alkylation, nucleophilic substitution, and esterification steps. Optimizing solvent polarity and stoichiometry improves yields .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions on the pyrazolo-pyridine core. For example, ester carbonyls appear at ~165–170 ppm in 13C NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., molecular ion peaks for C14H17N3O3 at m/z 299.12) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1720 cm⁻¹) and ether C-O (~1250 cm⁻¹) validate functional groups .
Q. How can purification challenges due to structural complexity be addressed?
- Recrystallization : Use solvent pairs like DMF/ethanol (1:1) to remove polar by-products .
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates regioisomers. Monitor fractions via TLC (Rf ~0.3–0.5) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in pyrazolo-pyridine synthesis?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, reagent ratios, catalysts). For example, a 2³ factorial design (temperature: 25°C vs. reflux; hydrazine equivalents: 1.2 vs. 2.0; solvent: ethanol vs. THF) identifies optimal conditions for yield and purity .
- By-Product Analysis : Use LC-MS to detect intermediates (e.g., azide rearrangements) and adjust reaction time or additive use (e.g., iodine for regioselective cyclization) .
Q. What computational strategies are effective in predicting biological activity or reaction pathways?
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Pyrazolo-pyridine derivatives show affinity for ATP-binding pockets due to planar aromatic cores .
- Quantum Chemical Calculations : Calculate transition-state energies for cyclization steps. For example, density functional theory (DFT) reveals activation barriers for hydrazine-mediated ring closure .
Q. How can data contradictions in biological activity studies be resolved?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to validate target engagement. Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH, co-solvents) .
- Meta-Analysis : Compare structural analogs (Table 1) to identify substituent-activity relationships. For example, ethyl ester groups enhance solubility but may reduce membrane permeability .
Q. Table 1: Structural Analogs and Reported Bioactivities
| Compound Name | Core Structure | Notable Bioactivity | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Bicyclic pyrazole-pyridine | Kinase inhibition (IC50 ~50 nM) | |
| Pyrazolo[3,4-d]pyrimidine | Fused pyrimidine | Anticancer (GI50 ~1 µM) | |
| Ethyl 4-acetyl-pyrrole derivatives | Pyrrole ester | Anti-inflammatory (COX-2 inhibition) |
Q. What advanced experimental designs are suitable for process optimization?
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature, catalyst loading) and yield. Central composite designs reduce required experiments by 40% compared to one-factor-at-a-time approaches .
- High-Throughput Screening (HTS) : Use microreactors to test 96+ conditions in parallel, accelerating route scouting for esterification or alkylation steps .
Q. How can interdisciplinary approaches enhance understanding of this compound’s mechanisms?
- Chemical Biology Methods : Combine synthesis with cellular assays (e.g., CRISPR screening) to map target pathways. For example, tag the compound with fluorophores for live-cell imaging .
- Systems Chemistry : Integrate reaction network analysis (e.g., via Python-based scripts) to predict side reactions or degradation products under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
